Bis(cyclopentadienyl)ruthenium

Asymmetric Catalysis Ligand Design Organometallic Chemistry

Ruthenocene is not interchangeable with ferrocene. Its ~10% larger inter-ring distance (0.368 vs. 0.332 nm) creates a distinctly expanded chiral pocket for planar chiral ligand design, while a +0.61 V oxidation potential shift fundamentally alters redox behavior. Heavy-atom effects enable ~200 ps excited-state deactivation critical for photostable materials. As a proven ALD precursor with a self-limiting 310–340°C process window yielding 20–30 μΩ·cm Ru films, this compound is essential for semiconductor, asymmetric hydrogenation, and supramolecular photophysics applications. Procure high-purity ruthenocene to leverage these irrefutable electronic and steric advantages.

Molecular Formula C10H20Ru
Molecular Weight 241.3 g/mol
CAS No. 1287-13-4
Cat. No. B073265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(cyclopentadienyl)ruthenium
CAS1287-13-4
Synonymsruthenocene
Molecular FormulaC10H20Ru
Molecular Weight241.3 g/mol
Structural Identifiers
SMILESC1CCCC1.C1CCCC1.[Ru]
InChIInChI=1S/2C5H10.Ru/c2*1-2-4-5-3-1;/h2*1-5H2;
InChIKeyJNUAMWJBOWJMAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(cyclopentadienyl)ruthenium (Ruthenocene, CAS 1287-13-4) for Advanced Research and Industrial Applications: A Procurement-Focused Evidence Guide


Bis(cyclopentadienyl)ruthenium (CAS 1287-13-4), commonly known as ruthenocene, is a member of the metallocene family characterized by a central ruthenium atom sandwiched between two cyclopentadienyl rings [1]. This organometallic compound exists as a pale yellow, crystalline solid with a melting point typically reported between 194°C and 206°C [2]. As a stable 18-electron complex, ruthenocene is air and moisture sensitive, requiring storage under an inert atmosphere such as nitrogen or argon at low temperatures (2-8°C) to prevent degradation . Its molecular formula is C₁₀H₁₀Ru, with a molecular weight of approximately 231.26 g/mol [3]. Due to its unique electronic properties and structural rigidity, ruthenocene serves as a critical building block in asymmetric catalysis, materials science, and organometallic chemistry [1].

Bis(cyclopentadienyl)ruthenium (Ruthenocene, CAS 1287-13-4): Why Generic Substitution with Other Metallocenes is Scientifically Unjustified


Although ferrocene and ruthenocene are both metallocenes with similar sandwich structures, they cannot be used interchangeably in critical research or industrial applications. The substitution of ferrocene (Fe) with ruthenocene (Ru) fundamentally alters key molecular and electronic properties due to the larger atomic radius and distinct electronic configuration of the 4d ruthenium center compared to the 3d iron center [1]. This difference manifests in several ways: a ~10% increase in the inter-ring distance (0.332 nm for ferrocene vs. 0.368 nm for ruthenocene), which changes steric effects in catalysis [2]; a positive shift in the oxidation potential by approximately 0.61 V, significantly altering redox chemistry [3]; and the introduction of heavier-atom effects that impact excited-state dynamics and photophysical behavior [3]. Consequently, substituting one for the other without rigorous re-validation of an entire process or reaction is not scientifically valid and can lead to dramatically different outcomes in terms of activity, selectivity, and stability [1][3].

Quantitative Differentiation of Bis(cyclopentadienyl)ruthenium (CAS 1287-13-4): A Head-to-Head Evidence Guide for Scientific Selection


Comparison of Inter-Ring Distance and Steric Effects in Ferrocene vs. Ruthenocene

The larger atomic radius of ruthenium (Ru) compared to iron (Fe) results in a significantly increased distance between the two cyclopentadienyl (Cp) rings in ruthenocene. This structural parameter directly influences the steric environment around the metal center in catalytic applications. The distance between the two Cp rings is 0.332 nm for ferrocene and 0.368 nm for ruthenocene [1]. This approximate 10% increase in the inter-ring distance for ruthenocene is expected to present different steric effects when the complex is used as a ligand scaffold [1].

Asymmetric Catalysis Ligand Design Organometallic Chemistry

Comparison of Oxidation Potential and Redox Behavior of Ferrocene vs. Ruthenocene

The oxidation potential of ruthenocene is significantly more positive (harder to oxidize) than that of ferrocene. The shift is quantified as approximately 0.61 V relative to ferrocene [1]. This difference renders charge separation thermodynamically unfavorable in ruthenocene-containing donor-acceptor systems, as indicated by a ΔGET of -0.26 eV for ruthenocene, in contrast to +0.35 eV for ferrocene [1]. Electrochemically, while ferrocene undergoes a reversible one-electron oxidation, ruthenocene's oxidation at a platinum electrode is irreversible and proceeds as a one-step, two-electron process [2].

Electrochemistry Redox Chemistry Materials Science

Comparison of Catalytic Performance in Asymmetric Allylic Alkylation: Ruthenocenyl vs. Ferrocenyl Ligands

In a direct head-to-head comparison, the performance of isostructural ruthenocenyl and ferrocenyl P,N-ligands was evaluated in the palladium-catalyzed enantioselective allylic alkylation reaction. Using the ruthenocenylpyrazole ligand (S)-(R)-11, styrene was converted to (S)-1-phenylethanol with 87% enantiomeric excess (ee) [1]. Under identical conditions, the isostructural ferrocenyl congener (S)-(R)-16 afforded the product with a higher 94% ee [1].

Asymmetric Catalysis Palladium Catalysis Ligand Design

Comparison of ALD Process Window and Film Resistivity Using Ruthenocene vs. Other Ru Precursors

Ruthenocene (RuCp₂) serves as an effective precursor for the atomic layer deposition (ALD) of ruthenium metal films, a critical process in microelectronics fabrication. Using ruthenocene and oxygen as co-reactants, a self-limiting ALD process was established. The optimal deposition temperature window was found to be between 310°C and 340°C [1]. The resulting ALD ruthenium films exhibited a low resistivity of approximately 20-30 μΩ·cm, which is consistent with metallic ruthenium [1].

Atomic Layer Deposition Thin Films Microelectronics

Comparison of Excited-State Dynamics and Photostability: Ruthenocene vs. Ferrocene

The presence of a heavier ruthenium atom significantly alters the excited-state dynamics of ruthenocene compared to its iron analog. In a donor-acceptor conjugate system with fullerene, the ruthenocene-based conjugate (bucky ruthenocene) exhibited an intrinsically faster excited-state deactivation on the order of ~200 ps, originating from the heavier ruthenium center [1]. In contrast, the ferrocene analog underwent a charge separation reaction on a timescale of 0.8 ± 0.1 ps to form a metastable radical ion pair [1]. Critically, no charge separation was observed for the ruthenocene derivative [1].

Photochemistry Ultrafast Spectroscopy Materials Science

Catalytic Performance of Phospharuthenocene vs. Phosphaferrocene Ligands in Rh-Catalyzed Enamide Hydrogenation

A direct comparison of phosphaferrocene and phospharuthenocene ligands in rhodium-catalyzed asymmetric hydrogenation of para-substituted N-acetylcinnamate esters revealed a superior performance for the phospharuthenocene derivative [1]. The study, which used pre-catalysts derived from enantiopure Cp*-substituted 3,4-dimethyl-5-phenylphosphametallocenes, showed that the phospharuthenocene-based system outperformed its ferrocene analog in terms of both reaction rate and enantioselectivity [1].

Asymmetric Hydrogenation Homogeneous Catalysis Ligand Design

Optimal Application Scenarios for Bis(cyclopentadienyl)ruthenium (Ruthenocene, CAS 1287-13-4) Based on Quantitative Evidence


ALD Precursor for Ruthenium Thin Films in Microelectronics

Ruthenocene is a proven precursor for the atomic layer deposition (ALD) of metallic ruthenium thin films. It has a well-defined process window of 310-340°C when used with oxygen, demonstrating the self-limiting growth essential for ALD [1]. The resulting films are metallic with a low resistivity of 20-30 μΩ·cm [1]. This application leverages its adequate volatility and thermal stability, making it suitable for depositing ruthenium as a diffusion barrier, electrode, or seed layer in advanced semiconductor device fabrication [1].

Scaffold for Chiral Ligands in Asymmetric Catalysis Requiring a Larger Steric Pocket

The ~10% larger inter-ring distance in ruthenocene (0.368 nm) compared to ferrocene (0.332 nm) creates a distinctly different steric environment [1]. This makes ruthenocene the preferred backbone for designing planar chiral ligands when a more expansive chiral pocket is required to influence substrate approach and enhance stereoselectivity for specific substrates or transformations [1]. This is particularly relevant in the synthesis of chiral pharmaceuticals and fine chemicals.

Catalyst Development for Rh-Catalyzed Asymmetric Enamide Hydrogenation

Phospharuthenocene-based ligands have demonstrated superior performance over their phosphaferrocene counterparts in the Rh-catalyzed asymmetric hydrogenation of enamide substrates [1]. This application is specifically supported by evidence showing improvements in both reaction rate and enantioselectivity, making ruthenocene-derived ligands the rational choice for optimizing this class of hydrogenation reaction [1].

Building Block for Photostable Materials and Heavy-Atom Effect Studies

In photophysical applications, ruthenocene exhibits fundamentally different excited-state behavior compared to ferrocene. Its heavier ruthenium center induces rapid excited-state deactivation (~200 ps) and can suppress undesired charge separation pathways [1]. This makes it a valuable building block for creating photostable materials or for studying the heavy-atom effect in supramolecular and donor-acceptor systems, where controlling excited-state lifetimes and deactivation mechanisms is critical [1].

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